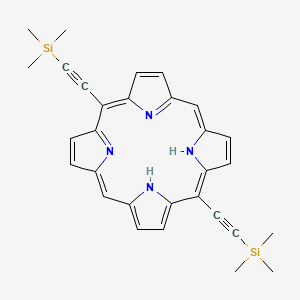

5,15-Bis((trimethylsilyl)ethynyl)porphyrin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H30N4Si2 |

|---|---|

Molecular Weight |

502.8 g/mol |

IUPAC Name |

trimethyl-[2-[15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane |

InChI |

InChI=1S/C30H30N4Si2/c1-35(2,3)17-15-25-27-11-7-21(31-27)19-23-9-13-29(33-23)26(16-18-36(4,5)6)30-14-10-24(34-30)20-22-8-12-28(25)32-22/h7-14,19-20,31-32H,1-6H3 |

InChI Key |

AMYYSXVOFDUMMD-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=C2C=CC(=CC3=NC(=C(C4=NC(=CC5=CC=C1N5)C=C4)C#C[Si](C)(C)C)C=C3)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5,15 Bis Trimethylsilyl Ethynyl Porphyrin

Established Synthetic Routes to the Porphyrin Core

The formation of the foundational porphyrin macrocycle is a critical first step in the synthesis of 5,15-Bis((trimethylsilyl)ethynyl)porphyrin. Modern synthetic chemistry offers several reliable methods for creating the 5,15-disubstituted porphyrin scaffold.

Lindsey Synthesis and Related Multi-Component Condensation Reactions

The Lindsey synthesis is a cornerstone of modern porphyrin chemistry, favored for its mild reaction conditions and suitability for producing symmetrically substituted porphyrins. cmu.edu This methodology involves a two-step, one-flask process: an acid-catalyzed condensation of pyrrole (B145914) and an aldehyde at room temperature, followed by oxidation of the resulting porphyrinogen (B1241876) intermediate. researchgate.net To achieve the specific 5,15-A₂ substitution pattern of the target molecule's core, a "[2+2]" condensation approach is typically employed. This involves the reaction of a dipyrromethane with two equivalents of an appropriate aldehyde. researchgate.net

The reaction is generally performed under high-dilution conditions to favor the cyclic tetramerization over linear polymerization. A mild acid catalyst, such as trifluoroacetic acid (TFA), is used for the initial condensation, and the reaction is followed by oxidation with an agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield the stable, aromatic porphyrin macrocycle. cmu.eduresearchgate.net The Lindsey method represents a significant improvement over older techniques, such as the Rothemund and Adler-Longo methods, which required harsh conditions (e.g., high temperatures and pressures) and often resulted in lower yields. nih.govyoutube.com

| Method | Typical Reactants | Conditions | Key Features |

|---|---|---|---|

| Rothemund Synthesis | Pyrrole + Aldehyde | High temperature (e.g., >150°C), sealed tube, acidic medium | Pioneering one-pot method; often low yields. |

| Adler-Longo Synthesis | Pyrrole + Aldehyde | Reflux in propionic acid (~140°C), aerobic | Improved yields over Rothemund; still requires high temperature. |

| Lindsey Synthesis | Pyrrole + Aldehyde or Dipyrromethane + Aldehyde | Room temperature, high dilution, acid catalyst (e.g., TFA), followed by oxidation (e.g., DDQ) | Mild conditions, rational synthesis of complex porphyrins, good yields. |

Preparation of Alkynyl-Substituted Porphyrin Precursors

Two primary strategies exist for introducing the (trimethylsilyl)ethynyl moieties: incorporating them into the building blocks before macrocyclization or adding them to a pre-formed porphyrin.

One common precursor-based approach involves the synthesis of an aldehyde already bearing the desired functional group. For the target compound, this would be an aldehyde like 4-((trimethylsilyl)ethynyl)benzaldehyde if the porphyrin is meso-arylated. This specialized aldehyde can be prepared via a Sonogashira coupling reaction between a halogenated benzaldehyde (B42025) (e.g., 4-bromobenzaldehyde) and ethynyltrimethylsilane. sigmaaldrich.comsigmaaldrich.com This functionalized aldehyde is then used directly in the Lindsey condensation with dipyrromethane to construct the porphyrin ring with the alkynyl groups already in place. sigmaaldrich.com

Alternatively, a precursor porphyrin can be synthesized for later functionalization. This involves creating a 5,15-dihalogenated porphyrin, typically a dibromo- or diiodo-porphyrin. This is achieved by performing a Lindsey condensation using dipyrromethane and a halogenated aldehyde, or by the direct, regioselective halogenation of a parent 5,15-diarylporphyrin. This dihaloporphyrin serves as a robust and versatile precursor for subsequent organometallic coupling reactions. researchgate.net

Functionalization and Derivatization Strategies of the Porphyrin Macrocycle

Once the 5,15-disubstituted porphyrin core is formed, a variety of postsynthetic modifications can be employed to introduce the (trimethylsilyl)ethynyl groups or to further functionalize the molecule.

Postsynthetic Modification via Organometallic Methodologies

Organometallic cross-coupling reactions are powerful tools for modifying the porphyrin periphery. nih.govuu.nl The Sonogashira coupling is the most direct method for introducing the ethynyl (B1212043) groups onto a precursor porphyrin. gold-chemistry.orgorganic-chemistry.orglibretexts.org This reaction involves coupling a 5,15-dihalo-porphyrin with a terminal alkyne, such as (trimethylsilyl)acetylene. libretexts.org The reaction is catalyzed by a palladium(0) complex and a copper(I) salt, effectively replacing the halogens at the meso-positions with the desired (trimethylsilyl)ethynyl substituents. wikipedia.org Copper-free Sonogashira conditions have also been developed to avoid the potential for unwanted metalation of the porphyrin core. uu.nlresearchgate.net

Beyond alkynylation, other organometallic reagents can be used to modify the remaining vacant meso-positions (C10 and C20). The reaction of 5,15-disubstituted porphyrins with organolithium reagents (RLi), followed by hydrolysis and oxidation, allows for the regioselective introduction of various aryl or alkyl groups, leading to the formation of A₂B- or A₂BC-type porphyrins. researchgate.netresearchgate.net

| Reaction | Porphyrin Substrate | Reagents | Product |

|---|---|---|---|

| Sonogashira Coupling | 5,15-Dihalo-porphyrin | (Trimethylsilyl)acetylene, Pd(0) catalyst, Cu(I) co-catalyst, Amine base | This compound |

| Nucleophilic Addition | 5,15-Diaryl-porphyrin | Organolithium (RLi), then DDQ (oxidation) | 5,15-Diaryl-10-R-porphyrin (A₂B type) |

Deprotection of Trimethylsilyl (B98337) (TMS) Groups for Further Reactivity

The trimethylsilyl (TMS) group serves as a valuable protecting group for the terminal alkyne, preventing unwanted side reactions. Its removal is often necessary to enable further functionalization, such as coupling the porphyrin to other molecules or surfaces. The deprotection is typically accomplished by treating the porphyrin with a fluoride (B91410) ion source. gelest.com

Tetrabutylammonium (B224687) fluoride (TBAF) is the most common reagent for this transformation, usually in a solvent like tetrahydrofuran (B95107) (THF). youtube.comreddit.com The fluoride ion has a high affinity for silicon, leading to the clean cleavage of the silicon-carbon bond and liberating the terminal alkyne. Other fluoride reagents like triethylamine (B128534) hydrogen fluoride can also be employed. nih.gov The resulting terminal di-ethynyl porphyrin is a versatile building block for constructing more complex, conjugated systems.

Regioselective Functionalization Approaches at Meso and Beta Positions

The 5,15-disubstituted porphyrin scaffold offers multiple sites for further functionalization: the two remaining meso-positions (10 and 20) and the eight β-pyrrolic positions. As mentioned, organolithium reagents can be used to introduce substituents at the vacant meso-positions with high regioselectivity. researchgate.net Electrophilic substitution reactions, such as nitration or bromination, on 5,15-diarylporphyrins also proceed with high selectivity for the unoccupied meso-positions. nih.gov

Functionalization at the β-positions is also possible, although achieving high regioselectivity can be more challenging. Direct halogenation can sometimes lead to a mixture of meso- and β-substituted products. researchgate.net However, by carefully controlling reaction conditions or using specific directing groups, selective β-functionalization can be achieved. Once installed, these β-halo substituents can serve as handles for subsequent palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of elaborate porphyrin-based architectures. researchgate.netnih.gov

Synthesis of Metallated this compound Complexes

The insertion of a metal ion into the core of the this compound macrocycle is a fundamental transformation that yields metalloporphyrin complexes with tailored electronic, photophysical, and catalytic properties. This process involves the replacement of the two inner N-H protons with a metal cation. The methodologies for this synthesis are generally well-established, involving the reaction of the free-base porphyrin with a suitable metal salt in an appropriate solvent system, often under reflux conditions.

Metal Insertion Techniques (e.g., Zn(II), Cu(II), Ni(II))

The incorporation of divalent metal ions such as zinc(II), copper(II), and nickel(II) into the this compound core can be achieved using standard metallation protocols. nih.gov The choice of metal salt, solvent, and reaction conditions is crucial for achieving high yields and purity.

Zinc(II) Insertion: The synthesis of zinc(II) this compound is commonly performed by reacting the free-base porphyrin with a zinc salt, such as zinc(II) acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O). jmaterenvironsci.com A typical procedure involves dissolving the porphyrin in a solvent mixture like chloroform (B151607) and methanol, adding an excess of the zinc salt, and heating the mixture to reflux. jmaterenvironsci.comnih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC) and UV-visible spectroscopy, observing the characteristic shifts in the Soret and Q-bands upon metallation. nih.gov

Copper(II) Insertion: Copper(II) can be inserted using copper(II) salts like copper(II) chloride (CuCl₂) or copper(II) acetate. nih.gov The reaction is often carried out in a high-boiling point solvent such as N,N-dimethylformamide (DMF), sometimes with the addition of a base like pyridine (B92270) to facilitate the deprotonation of the porphyrin core. nih.gov Refluxing the free-base porphyrin with an excess of the copper salt typically affords the desired copper complex in good yield. rasayanjournal.co.in

Nickel(II) Insertion: For the synthesis of the nickel(II) complex, nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) or nickel(II) chloride (NiCl₂) are common reagents. The reaction often requires more forcing conditions compared to zinc insertion, such as prolonged heating in a solvent like DMF or toluene. The planarity of the nickel(II) porphyrin macrocycle is a notable feature, even with bulky meso-substituents. mdpi.com

The following interactive table summarizes typical conditions for the metallation of porphyrins, which are applicable to this compound.

| Metal Ion | Common Reagent(s) | Typical Solvent(s) | General Conditions |

| Zn(II) | Zinc(II) acetate (Zn(OAc)₂) | Chloroform/Methanol, DMF | Reflux for 1-4 hours jmaterenvironsci.comnih.gov |

| Cu(II) | Copper(II) chloride (CuCl₂), Copper(II) acetate | DMF, Chloroform | Reflux for 2-4 hours, often with pyridine nih.govrasayanjournal.co.in |

| Ni(II) | Nickel(II) acetate (Ni(OAc)₂), Nickel(II) chloride | DMF, Toluene | Reflux for several hours to overnight |

Influence of Central Metal Ions on Porphyrin Reactivity and Properties

Electronic and Photophysical Properties: The central metal ion significantly modulates the frontier molecular orbital (HOMO and LUMO) energy levels. researchgate.net The choice of the metal allows for fine-tuning of the optical and electrochemical band gap. researchgate.net For instance, zinc porphyrins are known for their characteristic fluorescence, whereas copper(II) and nickel(II) porphyrins are typically non-emissive due to efficient non-radiative decay pathways involving the metal's d-orbitals. researchgate.net Studies on related systems have shown that Ni-porphyrin derivatives can exhibit deeper HOMO energy levels compared to their Zn-porphyrin counterparts. researchgate.net This alteration of orbital energies directly impacts the molecule's absorption spectrum, with metal insertion causing distinct red-shifts in the Soret and Q bands. researchgate.net

Electrochemical Behavior and Reactivity: The redox potential of the porphyrin is highly sensitive to the coordinated metal. The ease of oxidation and reduction of the porphyrin ring can be adjusted by changing the central metal ion. uu.nl The nature of the metal cation has a strong influence on intermolecular coupling efficiency and the kinetics of side reactions such as demetallation. rsc.org In systems with peripheral redox-active groups, the central metal can mediate the degree of electronic communication between them; this coupling is often strongest in nickel complexes. uu.nl The reactivity of the porphyrin macrocycle, including its susceptibility to electrophilic substitution or reactions at the meso positions, is also influenced by the electron-donating or -withdrawing nature of the central metal complex. jmaterenvironsci.com

The following interactive table compares the general influence of Zn(II), Cu(II), and Ni(II) on key properties of the porphyrin macrocycle.

| Property | Zn(II) | Cu(II) | Ni(II) |

| Fluorescence | Typically strong emission researchgate.net | Generally non-emissive (quenched) researchgate.net | Generally non-emissive (quenched) researchgate.net |

| HOMO Energy Level | Generally higher (more easily oxidized) researchgate.net | Intermediate | Generally lower (deeper) researchgate.net |

| Electronic Coupling | Moderate electronic communication uu.nl | Varies | Strongest electronic communication uu.nl |

| Macrocycle Geometry | Allows for axial ligation, metal out-of-plane | Square planar | Strictly square planar, planar macrocycle mdpi.com |

| Demetallation | Can occur under acidic conditions | Generally stable | Very stable |

Advanced Spectroscopic and Structural Investigations of 5,15 Bis Trimethylsilyl Ethynyl Porphyrin Systems

Comprehensive Spectroscopic Characterization Techniques

The detailed characterization of 5,15-Bis((trimethylsilyl)ethynyl)porphyrin and its derivatives relies on a suite of advanced spectroscopic methods. These techniques provide a comprehensive understanding of the molecule's structure, electronic properties, and excited-state behavior, which are fundamentally influenced by the introduction of the (trimethylsilyl)ethynyl substituents at the meso positions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of porphyrins. The highly aromatic nature of the porphyrin macrocycle generates a strong diamagnetic ring current, which is a defining feature in its ¹H NMR spectrum. ulisboa.pt This effect causes significant deshielding of the protons on the periphery of the macrocycle (β-pyrrolic and meso protons) and strong shielding of the protons located inside the ring (inner N-H protons). ulisboa.pt

| Proton Type | Typical Chemical Shift (δ, ppm) | Characteristic Features |

|---|---|---|

| β-Pyrrolic (H) | 8.5 - 9.5 | Downfield shift due to ring current |

| Meso (H) | ~10.0 | Most deshielded peripheral protons |

| Trimethylsilyl (B98337) (-Si(CH₃)₃) | ~0.4 | Sharp singlet, highly shielded |

| Inner Amine (N-H) | -2.5 to -3.0 | Upfield shift, often a broad singlet |

The electronic absorption spectrum of a porphyrin is dominated by intense π→π* transitions within the 18-π electron aromatic system. ulisboa.pt A typical spectrum displays a very strong absorption band, known as the Soret (or B) band, near 400 nm, and several weaker absorptions, called Q-bands, at longer wavelengths (500–700 nm).

The introduction of ethynyl (B1212043) groups at the meso positions extends the π-conjugation of the porphyrin macrocycle. This extension of the conjugated system lowers the energy of the electronic transitions, resulting in a bathochromic (red) shift of the absorption bands. nih.gov Ethynyl-linked porphyrins have shown Soret band shifts of 15–18 nm to longer wavelengths compared to their less conjugated phenyl-linked counterparts. nih.gov Furthermore, the substitution with meso-ethynyl moieties can introduce an electronic perturbation that lifts the degeneracy of the lowest energy transitions, leading to a splitting of the x- and y-polarized Q-bands. northwestern.edu For this compound, the Soret band is expected to be red-shifted compared to a simple porphyrin, and the Q-band region will likely show four distinct peaks characteristic of a free-base porphyrin with reduced symmetry.

| Band | Transition | Typical Wavelength (λ_max, nm) | Effect of Ethynyl Groups |

|---|---|---|---|

| Soret (B) | S₀ → S₂ | ~420 - 440 | Bathochromic (red) shift |

| Q-Bands | S₀ → S₁ | ~500 - 700 | Bathochromic shift and band splitting |

Fluorescence spectroscopy provides insight into the de-excitation pathways of the porphyrin's lowest singlet excited state (S₁). Upon excitation into the Soret or Q-bands, the molecule rapidly relaxes to the S₁ state, from which it can decay back to the ground state (S₀) via fluorescence.

The photophysical properties of porphyrins are sensitive to meso-substitution. In studies of related zinc porphyrin complexes, the introduction of 5,15-bis(trimethylsilylethynyl) groups was found to diminish the fluorescence lifetime (τF) compared to standard meso-arylporphyrins. northwestern.edu This quenching of the fluorescence lifetime suggests that the ethynyl substituents facilitate alternative, competing de-excitation pathways, such as enhanced intersystem crossing to the triplet manifold or an increase in non-radiative decay rates. northwestern.edu While the fluorescence quantum yield (Φf) for the parent compound is not widely reported, related porphyrins exhibit values that are highly dependent on their specific structure and environment. nih.govresearchgate.net

| Parameter | Symbol | Description | Finding for Ethynyl-Substituted Analogues |

|---|---|---|---|

| Fluorescence Lifetime | τF | Average time the molecule spends in the excited state before emitting a photon. | Diminished relative to standard aryl-porphyrins (~1-3 ns for Zn-complexes). northwestern.edu |

| Fluorescence Quantum Yield | Φf | Ratio of photons emitted to photons absorbed. | Likely reduced due to competing non-emissive decay pathways. northwestern.edu |

Mass spectrometry (MS) is a crucial analytical technique for the unambiguous confirmation of a compound's molecular weight and elemental composition, as well as for assessing its purity. For this compound (molecular formula C₃₀H₃₀N₄Si₂), the calculated monoisotopic mass is 514.2115 u.

Soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are particularly well-suited for analyzing porphyrins, as they tend to keep the macrocyclic structure intact. nih.govmdpi.com In MALDI-TOF mass spectra of porphyrins, the molecular ion ([M]⁺) is typically the most prominent peak, with minimal contributions from protonated species ([M+H]⁺) or fragmentation. rockefeller.edu High-resolution mass spectrometry (HRMS) can provide mass accuracy in the parts-per-million (ppm) range, allowing for the confident determination of the elemental formula and verification of a successful synthesis.

Crystallographic Analysis and Solid-State Architecture

While spectroscopic methods reveal properties in solution, X-ray crystallography provides precise information about the molecule's three-dimensional structure and intermolecular interactions in the solid state.

A critical finding from these studies is that the acetylene (B1199291) C≡C groups lie essentially in the plane of the porphyrin π-system. iucr.orgox.ac.uk This co-planar arrangement is vital as it maximizes the extension of the electronic conjugation across the macrocycle, which is responsible for the observed shifts in the UV-Vis spectrum. The porphyrin core itself generally maintains a high degree of planarity, though minor out-of-plane or in-plane distortions can occur. unistra.frresearchgate.net The bulky trimethylsilyl groups, along with any other meso-substituents, play a crucial role in the solid-state architecture by sterically hindering close intermolecular contacts. This often prevents the formation of cofacial π–π stacking, a common aggregation pathway for unsubstituted porphyrins. iucr.org

| Structural Feature | Observation in Analogous Structures | Significance |

|---|---|---|

| Ethynyl Group Orientation | Lies in the plane of the porphyrin π-system. iucr.orgox.ac.uk | Maximizes π-conjugation across the macrocycle. |

| Porphyrin Core | Largely planar, with minor deviations of meso-carbons from the mean plane. researchgate.net | Maintains the integrity of the aromatic system. |

| Intermolecular Packing | π–π stacking is often prevented by bulky meso-substituents. iucr.org | Reduces aggregation in the solid state. |

Analysis of Supramolecular Packing Arrangements in the Crystalline State

The supramolecular assembly of porphyrin systems is profoundly influenced by the steric and electronic nature of the substituents at the meso-positions. In the case of ethynyl-porphyrin derivatives, the presence of bulky ancillary groups can dramatically alter the crystalline packing, effectively preventing the close co-facial arrangements often seen in other porphyrin systems.

A key example is the derivative 5,15-Bis(3,5-di-tert-butylphenyl)-10,20-bis(trimethylsilylethynyl)porphyrin . The addition of sterically demanding 3,5-di-tert-butylphenyl groups at the 5 and 15 positions fundamentally controls the solid-state arrangement. iucr.org X-ray crystallographic analysis of this compound reveals that these bulky substituents effectively block the typical crystal-packing arrangements that would otherwise be driven by π-π interactions. iucr.org This steric hindrance results in a packing motif where the porphyrin macrocycles are well-isolated from each other.

In contrast, reducing the steric bulk at the meso-positions allows for more intricate packing. An unsymmetrically substituted analogue, 5,15-Bis(3,5-di-tert-butylphenyl)-10-(phenylethynyl)-20-(trimethylsilylethynyl)porphyrin , demonstrates a different packing arrangement. In its crystal lattice, the molecular units are interconnected, leading to the formation of a two-dimensional structural motif. jst.go.jp This indicates that even with two bulky di-tert-butylphenyl groups, the reduced steric hindrance at the other two meso-positions permits closer intermolecular contacts and a more complex supramolecular assembly.

The table below summarizes key crystallographic data for two related porphyrin compounds, illustrating the differences in their solid-state structures.

| Parameter | 5,15-Bis(3,5-di-tert-butylphenyl)-10,20-bis(phenylethynyl)porphyrin researchgate.net | 5,15-Bis(3,5-di-tert-butylphenyl)-10-(phenylethynyl)-20-(trimethylsilylethynyl)porphyrin jst.go.jp |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P1 |

| a (Å) | 9.9598 | 8.9729 |

| b (Å) | 10.496 | 19.167 |

| c (Å) | 13.925 | 20.763 |

| α (°) | 86.236 | 65.932 |

| β (°) | 80.266 | 81.356 |

| γ (°) | 82.765 | 86.051 |

| Volume (ų) | 1421.8 | 3207.3 |

Investigation of Intermolecular Interactions (e.g., π-π stacking, halogen bonding, host-guest interactions)

The specific non-covalent forces between porphyrin molecules in the crystalline state are dictated by their peripheral substituents. These interactions are fundamental to the formation of ordered supramolecular structures.

π-π Stacking: The π-π stacking interaction is a primary driving force for the assembly of many porphyrin systems. mdpi.com However, in derivatives of this compound, this interaction can be deliberately suppressed. The crystal structure of 5,15-Bis(3,5-di-tert-butylphenyl)-10,20-bis(trimethylsilylethynyl)porphyrin provides a clear example of sterically inhibited aggregation. The bulky di-tert-butylphenyl groups act as "solubilizing" moieties that physically prevent the porphyrin cores from approaching each other closely enough for significant π-π interactions to occur. iucr.org Consequently, no π-π stacking is observed between neighboring porphyrin rings in its crystal structure. iucr.org

Conversely, when the steric hindrance is reduced, π-π interactions re-emerge as a significant organizational force. In the crystal structure of 5,15-Bis(3,5-di-tert-butylphenyl)-10-(phenylethynyl)-20-(trimethylsilylethynyl)porphyrin , intermolecular π-π interactions are observed, contributing to the formation of a 2D network. jst.go.jp This highlights the delicate balance between steric repulsion and attractive π-π forces in determining the final solid-state architecture.

Other Intermolecular Interactions: Beyond π-π stacking, other weak interactions play a role. The analysis of the unsymmetrical derivative also identified the presence of CH-π interactions, which further stabilize the crystal packing. jst.go.jp Additionally, intramolecular forces can be significant. The structure of 5,15-Bis(3,5-di-tert-butylphenyl)-10,20-bis(phenylethynyl)porphyrin reveals two intra-ring bifurcated N-H···(N,N) hydrogen bonds, which help to planarize and stabilize the porphyrin core. researchgate.net

Host-Guest Interactions: While specific host-guest studies involving this compound are not detailed, porphyrins are widely used as building blocks for host-guest systems. rsc.org The ethynyl linkages provide rigid and linear scaffolds that can be incorporated into larger supramolecular cages or frameworks designed for molecular recognition. The functionalization of such porphyrins can create cavities or binding sites capable of encapsulating guest molecules, a principle that is foundational to the construction of porphyrin-based sensors and molecular machines.

The table below details the types of intermolecular interactions observed in closely related porphyrin derivatives.

| Compound | Observed Intermolecular Interactions | Key Structural Features |

|---|---|---|

| 5,15-Bis(3,5-di-tert-butylphenyl)-10,20-bis(trimethylsilylethynyl)porphyrin iucr.org | None (π-π stacking is sterically blocked) | Angle between phenyl ring and porphyrin plane: 62.39° |

| 5,15-Bis(3,5-di-tert-butylphenyl)-10-(phenylethynyl)-20-(trimethylsilylethynyl)porphyrin jst.go.jp | π-π interactions, CH-π interactions | Forms a 2D structural motif in the crystal |

| 5,15-Bis(3,5-di-tert-butylphenyl)-10,20-bis(phenylethynyl)porphyrin researchgate.net | Intramolecular N-H···(N,N) hydrogen bonds | Dihedral angle of phenylethynyl group to porphyrin plane: 17.2° |

Computational and Theoretical Investigations of 5,15 Bis Trimethylsilyl Ethynyl Porphyrin Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of porphyrin systems. For derivatives like 5,15-Bis((trimethylsilyl)ethynyl)porphyrin, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, provide a detailed picture of their molecular geometry and orbital arrangements. rsc.orgrsc.org

A key structural feature of meso-alkynyl substituted porphyrins is the planarity of the macrocycle. X-ray crystallography studies on related compounds have shown that the acetylene (B1199291) groups lie in the plane of the porphyrin's π-system. This coplanarity is crucial as it facilitates the extension of electronic conjugation from the porphyrin core through the ethynyl (B1212043) π-bonds. usu.edu

The electronic structure of porphyrins is famously described by Gouterman's four-orbital model, which focuses on the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1). nih.govnu.edu.kz In a typical metalloporphyrin, the HOMO is often the a1u orbital and the HOMO-1 is the a2u orbital, though their relative ordering can be influenced by substituents. rsc.org The LUMO and LUMO+1 are a pair of degenerate eg orbitals. Electronic transitions between these four orbitals are responsible for the characteristic strong Soret (or B) band and the weaker Q bands in the porphyrin's absorption spectrum. nih.govnu.edu.kz

The introduction of ethynyl groups at the meso-positions directly perturbs this orbital structure. The π-systems of the trimethylsilylethynyl substituents mix with the π-system of the porphyrin macrocycle. This interaction leads to a destabilization (raising the energy) of the HOMO and a stabilization (lowering the energy) of the LUMO, a critical factor influencing the molecule's electronic and optical properties. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Aromaticity Modulation

The energies of the frontier molecular orbitals (FMOs)—the HOMO and LUMO—are paramount in determining a molecule's electronic behavior. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a key parameter that correlates with chemical reactivity and the wavelength of the lowest-energy electronic absorption.

For this compound, the extended conjugation provided by the two ethynyl groups significantly impacts the FMOs. Computational studies on related meso-ethynyl substituted porphyrins consistently show that this substitution pattern leads to a reduction in the HOMO-LUMO gap compared to unsubstituted or meso-aryl porphyrins. rsc.orgacs.org The π-donating character of the ethynyl bridge raises the energy of the HOMO, while its ability to accept electron density through π*-conjugation lowers the energy of the LUMO. This narrowing of the energy gap is a primary reason for the red-shifted absorption spectra observed in these compounds. acs.org

While specific DFT-calculated values for this compound are not widely published, data from closely related zinc porphyrins substituted with ethynyl-linked groups provide a clear illustration of these electronic effects.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Calculated Egap (eV) |

|---|---|---|---|

| Zinc Porphyrin (ZnP) | -6.53 | -1.57 | 4.96 |

Data shown for a zinc porphyrin substituted with a single meso-ethynyl benzoic acid unit, illustrating the typical energy ranges for such compounds. researchgate.net

Theoretical Modeling of Spectroscopic Properties and Excited State Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for modeling the electronic absorption spectra and excited state properties of porphyrins. nih.govnu.edu.kzrsc.org TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed experimentally.

For this compound derivatives, theoretical models predict that the extension of the π-conjugated system will cause significant shifts in the main absorption bands. rsc.org The narrowing of the HOMO-LUMO gap directly results in a bathochromic (red) shift of the lowest-energy Q-bands and the high-energy Soret band. acs.org

Furthermore, computational and spectroscopic studies on the closely related [5,15-bis(trimethylsilylethynyl)-10,20-diphenylporphinato]zinc(II) complex reveal crucial details about its excited state characteristics. In typical meso-arylporphyrins, the lowest energy singlet excited state (S1) is doubly degenerate. However, the introduction of the meso-ethynyl substituents creates a strong electronic perturbation along a single axis of the molecule. This perturbation is sufficient to break the degeneracy of the excited states, leading to distinct x- and y-polarized transitions. This splitting of the excited states is a hallmark of introducing linear, conjugated substituents at the meso-positions.

Photophysical properties derived from experimental work on this related zinc complex, which are supported by theoretical models, highlight the impact of the trimethylsilylethynyl groups on the excited state lifetime.

| Compound | Fluorescence Lifetime (τF, ns) | Initial Anisotropy (r0) |

|---|---|---|

| [5,15-bis(trimethylsilylethynyl)-10,20-diphenylporphinato]zinc(II) | ~1-3 | ~0.2 |

Data for the related zinc complex, [5,15-bis(trimethylsilylethynyl)-10,20-diphenylporphinato]zinc(II). The initial anisotropy value (r0 ≈ 0.2) confirms the splitting of the excited states, distinguishing it from typical tetraphenylporphyrins where r0 ≈ 0.1.

Computational Studies on Reactivity, Reaction Pathways, and Transition States (e.g., cyclization mechanisms)

Computational studies are invaluable for understanding the reactivity of porphyrin derivatives. For this compound, the ethynyl groups are not merely passive electronic modulators; they are also key sites of chemical reactivity. These terminal alkyne moieties serve as "multipotent synthons," enabling a wide range of subsequent chemical transformations. nih.gov

Theoretical investigations in this area would focus on modeling reaction pathways for processes such as Sonogashira or Glaser coupling reactions, where the ethynyl groups are used to link the porphyrin to other molecules or to form extended porphyrin arrays. nih.gov DFT calculations can be used to:

Map Reaction Coordinates: By calculating the energy of the system as the reactants evolve into products, a potential energy surface can be mapped out.

Identify Transition States: The highest energy point along the lowest energy reaction path, the transition state, can be located and characterized. The energy of this transition state determines the activation energy and thus the rate of the reaction.

Analyze Reaction Mechanisms: By visualizing the molecular structures and orbital interactions at various points along the reaction pathway, chemists can gain a deeper understanding of the mechanism, for example, in oxidative coupling or other cyclization reactions involving the alkynyl units.

A theoretical study on porphyrin dimers linked by an ethyne bridge underscores the importance of computational modeling in understanding how electronic communication occurs across such linkers. rsc.org These studies calculate the geometry and electronic structure of the final coupled products, providing insight into the properties that can be expected from reactions utilizing this compound as a building block. While specific computational studies on the cyclization mechanisms of this exact molecule are not prominent, the established theoretical frameworks are readily applicable to predict its reactivity and guide its use in synthesizing more complex supramolecular structures.

Reactivity and Advanced Chemical Transformations of 5,15 Bis Trimethylsilyl Ethynyl Porphyrin

Regioselective Cyclization Reactions Involving Ethynyl (B1212043) Substituents

The ethynyl groups in 5,15-Bis((trimethylsilyl)ethynyl)porphyrin are prime sites for intramolecular cyclization reactions, leading to the formation of novel fused-ring systems. These reactions can be triggered by chemical reagents or by thermal activation on surfaces, resulting in unique molecular and supramolecular structures.

Formation of Doubly Oxoethano-Fused Porphyrins

The treatment of 5,15-bis(trimethylsilylethynyl)porphyrin with strong acids, such as p-toluenesulfonic acid monohydrate (TsOH·H₂O), induces a highly regioselective double cyclization reaction. This process involves the hydrolysis of the trimethylsilyl (B98337) groups followed by the intramolecular attack of the porphyrin ring onto the resulting ethynyl groups, ultimately affording a doubly oxoethano-fused porphyrin. The reaction proceeds with perfect syn-selectivity, meaning both oxoethano bridges are formed on the same face of the porphyrin plane.

This acid-mediated cyclization is a straightforward method for constructing two five-membered exocyclic rings onto the porphyrin periphery. The resulting di(oxoethano)porphyrin exhibits distinct electronic properties compared to its precursor. X-ray diffraction analysis has revealed that the carbonyl groups of the oxoethano bridges are coplanar with the porphyrin π-system. This coplanarity facilitates effective π-conjugation between the carbonyl groups and the porphyrin core, rendering the fused porphyrin more electron-deficient than related meso-acetylporphyrins. The reaction conditions can be optimized to improve the yield of the doubly cyclized product.

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| 5,15-Bis(trimethylsilylethynyl)porphyrin | TsOH·H₂O | Dichloroethane | 70 °C | Doubly oxoethano-fused porphyrin | 66% |

On-Surface Cyclization and Polymerization Studies

The ethynyl groups of porphyrins, including derivatives of this compound, are reactive moieties for on-surface synthesis, a powerful technique for creating well-defined nanostructures directly on a substrate. While specific studies on the on-surface reactions of this compound are not extensively detailed, the behavior of similar ethynyl-functionalized porphyrins provides significant insights into its potential transformations.

Thermal treatment of ethynyl porphyrin monomers on surfaces like Si(100), SiO₂, Au(111), and glass can induce in situ polymerization, leading to the formation of robust, multilayered porphyrin films. This method circumvents the solubility issues often encountered with solution-based polymerization. The resulting films can have thicknesses ranging from a few nanometers to hundreds of nanometers.

The specific reaction pathway for on-surface coupling of terminal alkynes is highly dependent on the nature of the metallic substrate. For instance, on an Au(111) surface, alkyne-alkyne cyclodimerization is often the predominant reaction. In contrast, on an Ag(111) surface, Glaser coupling and nondehydrogenative head-to-head coupling are more dominant pathways. These substrate-dependent reaction selectivities allow for the controlled fabrication of different porphyrin-based covalent organic frameworks. It is anticipated that after in situ desilylation, the ethynyl groups of this compound would follow these reaction patterns, enabling the construction of one-dimensional polymers or two-dimensional networks on surfaces.

Cross-Coupling Reactions at Meso-Ethynyl Positions for Conjugated Systems

The trimethylsilyl groups on the ethynyl substituents of this compound serve as protecting groups. Following their removal, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), the resulting terminal alkyne is available for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in extending the π-conjugated system of the porphyrin, which is crucial for applications in molecular electronics and nonlinear optics.

The most common cross-coupling reaction for terminal alkynes is the Sonogashira coupling, which involves the reaction of the alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction allows for the direct attachment of various aromatic or vinylic moieties to the porphyrin core via the ethynyl linker, leading to the formation of highly conjugated "push-pull" systems or extended molecular wires.

The general scheme for such a transformation is as follows:

Desilylation: Removal of the TMS group to yield the terminal alkyne.

Cross-Coupling: Reaction of the terminal alkyne with an appropriate coupling partner (e.g., an aryl iodide) under Sonogashira conditions.

This synthetic strategy provides a modular approach to fine-tuning the electronic and photophysical properties of the porphyrin by varying the nature of the coupled substituent.

Host-Guest Interactions and Protonation Chemistry of Porphyrin Core

The porphyrin macrocycle, with its central cavity and peripheral substituents, can engage in host-guest interactions and exhibits distinct acid-base chemistry. The presence of the ethynyl groups at the 5,15-meso positions can influence these properties.

The rigid and linear nature of the ethynyl substituents can be exploited in the design of larger supramolecular assemblies. While the trimethylsilyl groups are sterically bulky, their removal and subsequent functionalization can lead to porphyrin-based hosts capable of encapsulating guest molecules. The extended π-system resulting from cross-coupling reactions can also contribute to non-covalent interactions, such as π-π stacking, with suitable guest molecules.

Porphyrins are amphoteric compounds, acting as bases at the two inner nitrogen atoms and as very weak acids at the N-H protons. The basicity of the porphyrin core can be probed by titration with a strong acid, such as trifluoroacetic acid (TFA). The addition of TFA to a solution of an ethynyl-substituted porphyrin leads to the stepwise protonation of the imino nitrogens, forming a dicationic species. This process is accompanied by significant changes in the UV-vis absorption spectrum, including a red-shift of the Soret band and the appearance of a new, broad Q-band at longer wavelengths, characteristic of a "hyperporphyrin" spectrum. The electron-withdrawing nature of the ethynyl groups can influence the basicity of the porphyrin core.

| Species | Condition | Key Spectral Change (UV-vis) |

| Free-base ethynyl-porphyrin | Neutral solution | Intense Soret band (~420 nm), multiple Q-bands |

| Dicationic ethynyl-porphyrin | Addition of TFA | Red-shifted Soret band, broad Q-band (>650 nm) |

The study of protonation equilibria provides valuable information about the electronic nature of the porphyrin and its substituents.

Applications in Advanced Functional Materials

Organic Semiconductors and Optoelectronic Devices

The extended π-conjugated system and tunable electronic properties of porphyrins make them promising candidates for organic semiconductors. The introduction of ethynyl (B1212043) linkers at the 5,15-positions further extends this conjugation, influencing the material's charge transport and optical properties, which are critical for applications in optoelectronic devices.

Organic Field-Effect Transistors (OFETs) Performance and Charge Carrier Mobility

While direct performance data for 5,15-Bis((trimethylsilyl)ethynyl)porphyrin in OFETs is not extensively documented, research on closely related tetrabenzoporphyrin (BP) analogues provides significant insights into its potential. Tetrabenzoporphyrins are derivatives with a more extended π-system. The introduction of silylethynyl groups at the 5,15-meso positions is a strategy to enhance solubility and control the packing structure in the solid state, which is crucial for efficient charge transport.

A study on an asymmetrically substituted derivative, 5-triisopropylsilylethynyl-15-trimethylsilylethynyl-tetrabenzoporphyrin (TIPS-TMS-BP), demonstrated excellent OFET performance. researchgate.net Single-crystal field-effect transistors fabricated from this compound exhibited a high hole mobility of 1.65 cm² V⁻¹ s⁻¹ in the direction parallel to the π–π stacking. researchgate.net This high mobility is attributed to the favorable herringbone packing of the molecules in the single crystal. In contrast, the mobility was moderate at 0.37 cm² V⁻¹ s⁻¹ in the direction perpendicular to the π–π stacking. researchgate.net

Another study on a series of 5,15-bisaryl-tetrabenzoporphyrin derivatives also highlights the high charge carrier mobilities achievable with this class of materials, with maximum hole mobilities reaching up to 1.64 cm² V⁻¹ s⁻¹. researchgate.net These findings underscore the potential of the 5,15-bis(alkynyl)-substituted porphyrin core as a high-performance organic semiconductor. The trimethylsilyl (B98337) group in the target compound is often used to improve solubility for processing and to facilitate the synthesis of such high-mobility materials. researchgate.net

Table 1: OFET Performance of a Closely Related Tetrabenzoporphyrin Derivative

| Compound | Device Type | Hole Mobility (μh) | Measurement Direction |

|---|---|---|---|

| 5-triisopropylsilylethynyl-15-trimethylsilylethynyl-tetrabenzoporphyrin (TIPS-TMS-BP) | Single Crystal FET | 1.65 cm² V⁻¹ s⁻¹ | Parallel to π-π stacking |

| 5-triisopropylsilylethynyl-15-trimethylsilylethynyl-tetrabenzoporphyrin (TIPS-TMS-BP) | Single Crystal FET | 0.37 cm² V⁻¹ s⁻¹ | Perpendicular to π-π stacking |

Organic Solar Cells (OSCs) and Photovoltaic Energy Conversion

Porphyrin derivatives are extensively studied as light-harvesting components in organic solar cells due to their strong absorption in the visible spectrum, mimicking the function of chlorophyll (B73375) in natural photosynthesis. The ethynyl linkages in this compound provide a rigid and conjugated bridge to connect the porphyrin core with other functional units, such as electron acceptors, creating donor-acceptor systems that are essential for efficient photovoltaic energy conversion.

While specific device data for the direct use of this compound in OSCs is limited, numerous studies on derivatives demonstrate the effectiveness of this structural motif. For instance, a conjugated small molecule featuring a porphyrin core linked to two diketopyrrolopyrrole (DPP) units via ethynylene bridges was developed for use in bulk heterojunction (BHJ) solar cells. osti.gov This molecule exhibited a very low energy band gap of 1.37 eV and broad light absorption up to 907 nm. osti.gov Optimized solar cells using this material achieved a remarkable power conversion efficiency (PCE) of 8.08%, with a high short-circuit current (Jsc) of 16.76 mA/cm² and an open-circuit voltage (Voc) of 0.78 V. osti.gov

Another study focused on porphyrin-based small molecular electron acceptors for non-fullerene organic solar cells, where a porphyrin core was linked to perylene (B46583) bisimide end groups through an ethynyl unit. researchgate.net These molecules showed broad absorption spectra (300 to 900 nm) and, when used as electron acceptors, resulted in organic solar cells with power conversion efficiencies ranging from 1.84% to 5.34%, depending on the side groups attached to the porphyrin core. researchgate.net These examples highlight the utility of the ethynyl-porphyrin structure in creating efficient materials for solar energy conversion.

Table 2: Photovoltaic Performance of an Ethynylene-Bridged Porphyrin Derivative

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 8.08% |

| Short-Circuit Current (Jsc) | 16.76 mA/cm² |

| Open-Circuit Voltage (Voc) | 0.78 V |

| Fill Factor (FF) | 61.8% |

Near-Infrared (NIR) Organic Photodetectors

The versatility of porphyrin chemistry allows for the tuning of their absorption spectra into the near-infrared (NIR) region, which is highly desirable for applications in photodetectors. The 5,15-bis(ethynyl)porphyrin framework, obtained after the deprotection of this compound, serves as a key precursor for synthesizing push-pull type porphyrin compounds for NIR photodetection. osti.gov

In one study, novel push-pull porphyrins in both A–D–A (Acceptor-Donor-Acceptor) and D–A–D (Donor-Acceptor-Donor) configurations were synthesized using a 5,15-bis(ethynyl)porphyrin precursor. osti.gov These molecules were designed with strongly electron-deficient building blocks, resulting in absorption onsets extending up to 1200 nm. osti.gov Prototype photodetectors fabricated from these materials demonstrated excellent performance in the NIR region. The A–D–A and D–A–D type molecules achieved peak specific detectivities of approximately 2 x 10¹¹ Jones and 4 x 10¹¹ Jones, respectively, at 1000 nm under a -2 V bias. osti.gov These values are among the best reported for small molecule-based NIR organic photodetectors, showcasing the potential of materials derived from this compound in this application. osti.gov

Supramolecular Assemblies and Nanostructured Materials

The rigid, planar structure of the porphyrin macrocycle, combined with the linear ethynyl linkers, makes this compound an excellent building block for constructing well-defined supramolecular assemblies and nanostructured materials through non-covalent interactions or covalent polymerization.

Self-Assembly of Porphyrin Oligomers and Polymers for Extended π-Systems

The ethynyl groups on the porphyrin core are ideal for creating extended, conjugated oligomers and polymers. After deprotection of the trimethylsilyl groups, the resulting diethynylporphyrin can undergo polymerization reactions. For example, the Glaser-Hay coupling of a diethynylporphyrin derivative has been used to synthesize long-chain porphyrin polymers with over 900 monomer units. mdpi.com These polymers can then be non-covalently adsorbed onto surfaces like single-walled carbon nanotubes (SWNTs), forming ordered supramolecular structures. mdpi.com

The covalent coupling of porphyrin units to form oligomers and polymers can lead to materials with complex functionalities, including nanoscale charge transport and light-harvesting capabilities. rsc.org The study of strapped linear porphyrin oligomers, where porphyrin units are linked by butadiyne units (formed from the coupling of ethynyl groups), has shown that these molecules can form highly ordered self-assembled structures on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). rsc.org These ordered arrangements are driven by specific molecule-molecule interactions, leading to the formation of distinct molecular phases. rsc.org Such control over the assembly of porphyrin chains is crucial for their incorporation into solid-state devices.

Host-Guest Chemistry and Complexation for Controlled Architectures

The well-defined geometry of 5,15-disubstituted porphyrins makes them suitable components for constructing supramolecular hosts capable of binding guest molecules. These porphyrins can act as rigid bridging ligands that, when combined with metal centers, self-assemble into large, macrocyclic structures often referred to as "molecular squares". northwestern.edu

For instance, 5,15-meso-substituted porphyrins have been used as the sides of molecular squares with metal complexes (e.g., rhenium or palladium) at the corners. northwestern.edu These assemblies create large cavities that can encapsulate guest molecules. The binding of guests within these cavities can be monitored by various spectroscopic techniques. Furthermore, the porphyrin units themselves can be metalated to provide additional binding sites for guests via axial ligation. northwestern.edu This approach allows for the construction of complex, multi-component host-guest systems with controlled architectures and potential applications in sensing, catalysis, and molecular recognition. researchgate.netrsc.org

Catalysis and Photoredox Chemistry

The catalytic and photocatalytic properties of porphyrins are well-documented, stemming from their ability to chelate various metal ions and their rich redox chemistry. Materials derived from this compound are being explored for their potential in these areas.

Metalloporphyrin complexes are known to catalyze a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity is highly dependent on the central metal ion and the peripheral substituents on the porphyrin ring. By creating polymers and other extended structures from 5,15-diethynylporphyrin units, it is possible to generate robust and reusable catalytic materials.

The conversion of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is a critical area of research aimed at mitigating climate change and developing sustainable energy sources. Porphyrin-based materials have emerged as promising catalysts for both photochemical and electrochemical CO2 reduction. The general mechanism involves the reduction of the porphyrin catalyst, which then transfers an electron to a CO2 molecule, initiating its conversion.

Porphyrin-based supramolecular assemblies and polymers, which can be synthesized from 5,15-diethynylporphyrin, offer several advantages for CO2 reduction. mdpi.com The extended π-conjugated systems can facilitate efficient light harvesting in photocatalytic systems and promote rapid electron transport in electrocatalytic setups. Furthermore, the ordered arrangement of porphyrin units in these materials can create favorable local environments for CO2 binding and activation, potentially leading to higher efficiency and selectivity towards specific reduction products like carbon monoxide (CO) or methane (B114726) (CH4). The ability to tune the electronic properties of the porphyrin through the choice of the central metal ion and peripheral substituents is crucial for optimizing the catalytic performance for CO2 reduction.

Other Emerging Applications

The versatility of this compound as a molecular building block extends to other areas of materials science, including the development of advanced sensing platforms.

Porphyrin-based materials are well-suited for chemical and biosensing applications due to their intense and environmentally sensitive absorption and emission properties, as well as their rich electrochemistry. nih.gov Polymers and thin films derived from 5,15-diethynylporphyrin can be deposited on transducer surfaces to create highly sensitive and selective sensors.

For instance, electropolymerization of porphyrin monomers onto an electrode surface is a common strategy for fabricating electrochemical sensors. The resulting polymeric film can exhibit enhanced electrocatalytic activity towards the oxidation or reduction of specific analytes. The porous nature of such films can also facilitate the diffusion of the target molecule to the active sites. The extended π-system of a polymer derived from 5,15-diethynylporphyrin could enhance the electronic communication between the porphyrin units and the electrode, leading to improved sensor performance.

In the realm of biosensing, porphyrin-biomacromolecule conjugates are being developed for various applications. nih.gov The reactive alkyne groups of 5,15-diethynylporphyrin can be utilized for "click" chemistry reactions to covalently attach the porphyrin to biomolecules such as proteins or DNA. These conjugates can then be used in assays for disease diagnosis or for monitoring biological processes. The photophysical properties of the porphyrin can be modulated upon binding to a target analyte, providing a detectable signal.

Future Directions and Research Perspectives in 5,15 Bis Trimethylsilyl Ethynyl Porphyrin Chemistry

Rational Design and Synthesis of Next-Generation Porphyrinoids with Tailored Functionality

The rational design of next-generation porphyrinoids using 5,15-bis((trimethylsilyl)ethynyl)porphyrin as a scaffold is a cornerstone of future research. The (trimethylsilyl)ethynyl groups are not merely structural elements but key functional handles for extending the porphyrin's π-conjugated system and for linking to other molecular units. The deprotection of the TMS groups to reveal terminal alkynes opens the door to a wide array of coupling reactions, most notably the Sonogashira coupling, which is extensively used for preparing ethynyl-substituted porphyrins. nih.gov This allows for the programmed assembly of porphyrin oligomers and polymers with tailored electronic and photophysical properties.

Future work will focus on creating sophisticated architectures by strategically modifying the porphyrin core and its peripherals. By introducing different substituents at the meso-positions, researchers can fine-tune the steric and electronic characteristics of the resulting materials. nih.govresearchgate.net For instance, palladium-catalyzed C-C bond-forming reactions like the Suzuki-Miyaura coupling can be employed to attach various aryl groups, creating "bis-pocket" porphyrins with defined cavities. nih.gov This approach allows for the introduction of steric bulk after the main porphyrin macrocycle has been formed, overcoming synthetic challenges associated with sterically hindered precursors. nih.gov

The versatility of this building block enables the synthesis of diverse porphyrin types, including A3B, trans-A2B2, and ABCD porphyrins, in a regioisomerically pure manner. cmu.edu This precise control over substituent patterns is crucial for developing materials for biomimetic studies and advanced materials chemistry. cmu.edu The goal is to move beyond simple dimers and trimers towards complex, multi-porphyrin arrays designed for specific functions such as light-harvesting, catalysis, or molecular recognition.

Table 1: Strategies for Functionalization of Porphyrin Scaffolds This table outlines various synthetic strategies for modifying porphyrin structures to achieve desired functionalities.

| Synthetic Strategy | Reagents/Conditions | Target Functionality | Potential Application |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base | Extended π-conjugation, formation of porphyrin wires | Molecular electronics, nonlinear optics |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acids | Introduction of aryl groups, creation of steric pockets | Catalysis, molecular sensing |

| Click Chemistry | Cu(I) catalyst (for CuAAC) | Covalent linking to biomolecules, surfaces, or polymers | Theranostics, functional materials |

| Metalation | Metal salts (e.g., Zn(OAc)₂, NiCl₂, FeCl₂) | Tuning of photophysical and electrochemical properties | Photosensitizers, catalysts, sensors |

| Peripheral Halogenation | NBS, NIS | Introduction of reactive sites for further coupling | Precursor for complex architectures |

Exploration of Novel Synthetic Methodologies and Sustainable Approaches

While the synthesis of functional porphyrins has seen great success, traditional methods often rely on harsh conditions, hazardous solvents, and energy-intensive procedures. A significant future direction is the adoption of green chemistry principles for the synthesis of this compound and its derivatives. mdpi.com This involves exploring alternative energy sources, greener reaction media, and more efficient catalytic systems. researchgate.net

Sustainable methods such as microwave irradiation, sonochemistry (ultrasound), and mechanochemistry (ball milling) are promising alternatives to conventional heating. mdpi.comnih.gov These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption. researchgate.netmdpi.com For example, the synthesis of metalloporphyrins has been achieved in high yields using solvent-free ball milling or under ultrasound irradiation in aqueous media, demonstrating high sustainability scores. mdpi.comnih.gov

The replacement of hazardous chlorinated solvents with more benign alternatives is another key aspect. Methodologies using water-methanol mixtures for the condensation of pyrrole (B145914) and aldehydes represent a significant step towards greener porphyrin synthesis. acs.orgnih.gov These protocols not only reduce environmental impact but can also simplify purification processes by avoiding the formation of tar-like byproducts common in older methods like the Adler-Longo process. acs.orgnih.gov Applying these sustainable approaches to the multi-step syntheses required for complex derivatives of this compound will be a major focus, aiming to make these valuable compounds more accessible and their production more environmentally friendly.

Table 2: Comparison of Porphyrin Synthesis Methodologies This table compares traditional and sustainable methods for porphyrin synthesis, highlighting key performance and environmental metrics.

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional (e.g., Adler-Longo) | Reflux in propionic acid (~141 °C) | One-pot synthesis | Low yields (10-30%), harsh conditions, difficult purification acs.orgnih.gov |

| Microwave Irradiation | Shorter reaction times (minutes vs. hours) | Rapid heating, increased yields, better control | Requires specialized equipment |

| Sonochemistry | Ultrasound irradiation, often at room temp. | Enhanced reaction rates, high yields, can use green solvents | Scalability can be a challenge |

| Mechanochemistry (Ball Milling) | Solvent-free or minimal solvent, mechanical force | High yields, solvent-free, environmentally friendly mdpi.comnih.gov | Substrate scope can be limited |

| Green Solvent Systems | H₂O-MeOH mixtures, HCl catalyst | Avoids hazardous solvents, easier purification acs.orgnih.gov | May require optimization for different substrates |

Advancements in Advanced Characterization Techniques for Complex Porphyrin Architectures

As chemists construct increasingly complex architectures from this compound, the need for advanced characterization techniques becomes paramount. Standard methods like UV-visible and fluorescence spectroscopy provide essential information about the electronic structure and are used to monitor phenomena like self-assembly. jhuapl.edunih.govmdpi.com However, to fully understand the three-dimensional structure and dynamics of large, multi-porphyrin systems, more sophisticated tools are required.

High-resolution NMR spectroscopy, including techniques like Pulsed-Field Gradient (PFG) NMR, is invaluable for confirming the connectivity and solution-state behavior of supramolecular assemblies. northwestern.eduacs.org For solid-state materials, single-crystal X-ray diffraction provides the definitive atomic-level structure, revealing crucial details about intermolecular packing that govern material properties like charge transport. researchgate.net

Table 3: Advanced Characterization Techniques for Porphyrin Systems This table summarizes key characterization techniques and the specific insights they provide for complex porphyrin architectures.

| Technique | Information Obtained | Relevance to Porphyrin Architectures |

|---|---|---|

| UV-Visible Spectroscopy | Electronic transitions (Soret and Q bands), aggregation state jhuapl.edu | Probes electronic coupling and π-system extension in oligomers. |

| Fluorescence Spectroscopy | Emission properties, excited-state dynamics, energy transfer nih.govmdpi.com | Characterizes light-harvesting capabilities of multi-porphyrin arrays. |

| High-Resolution NMR | Covalent structure, molecular conformation, host-guest interactions acs.org | Confirms connectivity and solution structure of supramolecular assemblies. |

| X-ray Diffraction/Scattering | Atomic-level crystal structure, molecular packing, assembly size researchgate.netnorthwestern.edu | Determines solid-state packing for electronics and solution-phase assembly size. |

| Electron Spin Resonance (ESR) | Information on paramagnetic species (e.g., metal centers, radical states) jhuapl.edu | Probes the electronic structure of metalloporphyrins and redox states. |

| Mass Spectrometry (e.g., MALDI) | Molecular weight confirmation of large molecules and assemblies nih.govacs.org | Verifies the successful synthesis of large, complex porphyrin arrays. |

Development of High-Performance Devices and Smart Materials Based on Functional Porphyrins

The unique structural and electronic properties of materials derived from this compound make them prime candidates for a new generation of high-performance devices and smart materials. The rigid, linear ethynyl (B1212043) linkers are ideal for creating well-defined, electronically coupled pathways, which are essential for applications in molecular electronics and optoelectronics. aip.org

One major area of research is in organic field-effect transistors (OFETs). The ability to control the self-assembly and crystal packing of porphyrin derivatives is critical for achieving high charge carrier mobility. researchgate.net The low-symmetric design of some ethynyl-tetrabenzoporphyrins has been shown to produce favorable herringbone packing structures, leading to high hole mobility in single-crystal devices. researchgate.net

Porphyrin-based metal-organic frameworks (MOFs) represent another exciting frontier. mdpi.com These materials combine the photophysical properties of porphyrins with the high surface area and tunable porosity of MOFs. mdpi.comrsc.org Such materials are being developed as highly sensitive optical sensors, for example, for detecting oxygen. rsc.orgmdpi.com Furthermore, the photocatalytic properties of porphyrin MOFs are being harnessed for applications in CO₂ reduction, hydrogen evolution, and the degradation of organic pollutants. mdpi.com The ability to use this compound as a long, rigid linker in such frameworks is a promising avenue for creating materials with unique topologies and enhanced functional properties.

Table 4: Applications of Functional Porphyrin-Based Materials This table highlights potential applications for materials derived from functionalized porphyrins, detailing the role of the porphyrin component.

| Application Area | Role of Porphyrin Component | Key Performance Metric |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer; facilitates charge transport | Charge carrier mobility (cm² V⁻¹ s⁻¹) researchgate.net |

| Dye-Sensitized Solar Cells (DSSCs) | Light-harvester (dye); absorbs photons and injects electrons rsc.org | Power conversion efficiency (%) |

| Chemical Sensors | Recognition and signal transduction (e.g., fluorescence quenching) mdpi.com | Sensitivity, selectivity, limit of detection |

| Photocatalysis | Photosensitizer; absorbs light to generate reactive species mdpi.com | Quantum yield, turnover number |

| Photodynamic Therapy (PDT) | Photosensitizer; generates singlet oxygen upon light activation nih.gov | Singlet oxygen quantum yield |

| Data Storage | Molecular switch with multiple stable electronic states | On/off ratio, stability |

Integration of Theoretical Predictions and Computational Material Design for Accelerated Discovery

The integration of theoretical and computational methods is set to revolutionize the discovery and design of new porphyrin-based materials. Computational chemistry, particularly Density Functional Theory (DFT), allows researchers to predict the structural, electronic, and optical properties of molecules like this compound before they are synthesized. aip.orgetamu.edu This predictive power can guide synthetic efforts, saving significant time and resources.

Computational studies can accurately model how changes in molecular structure—such as the addition of different functional groups or the insertion of various metal ions—affect key properties like the HOMO-LUMO gap, absorption spectra, and redox potentials. aip.orgrsc.org This is crucial for designing porphyrins tailored for specific applications, such as tuning the energy levels of a dye to match the requirements of a solar cell. rsc.org

Beyond single molecules, computational methods are essential for understanding and predicting the intermolecular interactions that govern self-assembly and crystal packing. researchgate.netetamu.edu This is vital for the rational design of materials with desired solid-state properties, such as high charge mobility for transistors. researchgate.net Furthermore, high-throughput computational screening of large virtual libraries of porphyrin derivatives can rapidly identify promising candidates for a given application, accelerating the materials discovery pipeline. dtu.dk This synergy between theoretical prediction and experimental synthesis will be a defining feature of future research in this field.

Table 5: Role of Computational Methods in Porphyrin Chemistry This table describes various computational techniques and their applications in predicting the properties and behavior of porphyrin-based materials.

| Computational Method | Predicted Properties | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies iaea.org | Guides rational design of molecules with tailored electronic properties. |

| Time-Dependent DFT (TD-DFT) | UV-visible absorption spectra, excited-state properties rsc.org | Predicts optical properties for dyes, sensors, and light-harvesters. |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, self-assembly pathways | Simulates the process of supramolecular assembly and host-guest interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of large systems (e.g., porphyrin-protein interactions) | Models porphyrins in complex biological or material environments. |

| High-Throughput Screening | Screening of large virtual libraries for target properties dtu.dk | Accelerates the discovery of new functional materials. |

Q & A

Q. Critical factors affecting yield :

| Condition | Impact | Optimal Range |

|---|---|---|

| Temperature | Higher temps (>120°C) increase side reactions (e.g., polymerized pyrroles) | 110–120°C |

| Solvent polarity | Nitrobenzene improves solubility of intermediates, reducing aggregation | Glacial acetic acid/nitrobenzene (1:1) |

| Catalyst loading | Excess BF₃·Et₂O leads to over-protonation, reducing selectivity | 0.1–0.3 equivalents |

Basic: How is UV-Vis spectroscopy used to characterize the electronic properties of this porphyrin?

Answer:

UV-Vis spectroscopy identifies Soret (B-band) and Q-band transitions , reflecting π→π* conjugation and substituent effects:

Q. Methodological steps :

Solvent selection : Use non-coordinating solvents (e.g., CH₂Cl₂) to avoid axial ligand effects .

Concentration optimization : Dilute solutions (10⁻⁶ M) prevent aggregation-induced spectral broadening .

Comparison with standards : Reference spectra of unsubstituted tetraphenylporphyrin (TPP) highlight electronic perturbations from trimethylsilyl ethynyl groups .

Advanced: How do the trimethylsilyl ethynyl groups affect photophysical properties compared to other substituents?

Answer:

The electron-withdrawing nature of trimethylsilyl ethynyl groups induces:

- Red-shifted absorption : Extended conjugation lowers the HOMO-LUMO gap, shifting Q-bands by 15–20 nm vs. alkyl/aryl substituents .

- Enhanced intersystem crossing (ISC) : Heavy atom effect from silicon promotes triplet-state formation, critical for photodynamic therapy (PDT) applications .

- Reduced aggregation : Bulky substituents sterically hinder π-π stacking, improving solubility in organic solvents .

Q. Comparison with common substituents :

Advanced: What contradictions exist in reported biological activities, and how can structural modifications resolve them?

Answer:

Contradictions :

Q. Resolution strategies :

Targeted modification : Introduce hydrophilic groups (e.g., sulfonate) for antiviral activity without compromising PDT efficacy .

Metalation : Zn(II) or Mn(III) centers enhance PDT via ROS, while Cu(II)/Fe(III) improve redox activity for catalysis .

Advanced: What strategies optimize the solubility of this porphyrin for biomedical applications?

Answer:

Challenges : Balancing solubility with photophysical efficacy. Trimethylsilyl ethynyl groups improve organic solubility but require additional modifications for biocompatibility .

Advanced: How do crystallographic studies inform the design of porphyrin-based materials?

Answer:

X-ray crystallography reveals:

- Planarity deviations : Average Δ₂₄ = 0.037 Å for 5,15-disubstituted porphyrins, affecting electronic coupling in optoelectronic devices .

- Packing motifs : Parallel stacking with alkyl chain separation minimizes π-aggregation, critical for organic semiconductors .

Q. Design implications :

- Non-planar distortions from bulky substituents enhance charge transport in thin-film transistors .

- Cofacial alignment in metal-organic frameworks (MOFs) improves catalytic activity .

Basic: What safety protocols are recommended when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315+H319) .

- Waste disposal : Separate collection in sealed containers for incineration by certified agencies .

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

Advanced: How does the presence of electron-withdrawing groups influence catalytic applications?

Answer:

Trimethylsilyl ethynyl groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.